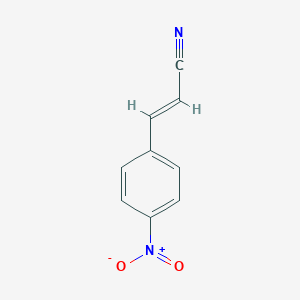
4-Nitrocinnamonitrile
描述
6,15-二酮-13,14-二氢前列腺素F1α是前列腺素I2 (PGI2) 的代谢产物。它是一种前列腺素Fα,在6位和15位带有酮取代基。 该化合物以其在增强牛动脉平滑肌细胞内环状腺苷单磷酸 (cAMP) 和胆固醇分解代谢中的作用而闻名 .
准备方法
6,15-二酮-13,14-二氢前列腺素F1α的制备涉及在15-酮-前列腺素F2α中还原C-13,14双键。 通过酶前列腺素δ13-还原酶进行,在代谢过程中必须先由15-羟基前列腺素脱氢酶作用 . 工业生产方法通常涉及从纯化的生物提取物中提取和结晶 .
化学反应分析
6,15-二酮-13,14-二氢前列腺素F1α会发生多种类型的化学反应,包括:
氧化: 该化合物可以被氧化形成各种代谢产物。
还原: C-13,14双键的还原是其形成的关键步骤。
取代: 羟基和酮基可以发生各种取代反应。
在这些反应中使用的常见试剂和条件包括前列腺素δ13-还原酶和15-羟基前列腺素脱氢酶等酶 . 这些反应产生的主要产物包括其他前列腺素代谢产物,如13,14-二氢-15-酮-前列腺素F2α。 .
科学研究应用
6,15-二酮-13,14-二氢前列腺素F1α有几个科学研究应用:
化学: 它被用作研究前列腺素代谢和合成的参考化合物。
生物学: 该化合物因其在细胞信号通路中的作用而受到研究,特别是涉及cAMP的那些通路。
作用机制
6,15-二酮-13,14-二氢前列腺素F1α的作用机制涉及其与体内特定受体和酶的相互作用。 它会增强细胞内cAMP水平,从而影响动脉平滑肌细胞中的胆固醇分解代谢 . 涉及的分子靶点和途径包括前列腺素受体和负责其代谢的酶,例如前列腺素δ13-还原酶和15-羟基前列腺素脱氢酶 .
相似化合物的比较
6,15-二酮-13,14-二氢前列腺素F1α可以与其他类似化合物进行比较,例如:
前列腺素F2α: 另一种具有类似代谢途径但生物学效应不同的前列腺素。
13,14-二氢-15-酮-前列腺素F2α: 前列腺素F2α的主要循环代谢产物,通过类似的酶反应形成.
6,15-二酮-13,14-二氢前列腺素F1α的独特性在于它在增强cAMP和胆固醇分解代谢中的特定作用,这使其与其他前列腺素区别开来 .
生物活性
4-Nitrocinnamonitrile, also known as AG 126, is a compound that has garnered attention for its biological activities, particularly in the context of cancer research and inflammation. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by its nitro group and cyanide functionality, which contribute to its reactivity and biological properties. The synthesis of this compound can be achieved through various methods, including the condensation of 4-nitrobenzaldehyde with malononitrile under basic conditions. The general reaction can be summarized as follows:
Inhibition of Protein Tyrosine Kinases (PTKs)
One of the primary biological activities of this compound is its role as an inhibitor of protein tyrosine kinases (PTKs). Research has shown that AG 126 selectively inhibits the phosphorylation processes mediated by these kinases, which are crucial for cell signaling pathways involved in cell growth and proliferation.
- Cell Permeability : AG 126 is noted for its ability to permeate cell membranes, allowing it to exert its effects intracellularly. This property enhances its potential as a therapeutic agent in cancer treatment by targeting signaling pathways directly within tumor cells .
Anti-inflammatory Effects
Another significant aspect of this compound's biological activity is its anti-inflammatory properties. Studies have indicated that it inhibits the synthesis of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and nitric oxide in murine peritoneal macrophages. This action is particularly relevant in conditions characterized by excessive inflammation .
Cancer Research
A notable study explored the efficacy of AG 126 in inhibiting tumor growth in various cancer models. The findings demonstrated that treatment with this compound led to a significant reduction in tumor size and proliferation rates compared to control groups.
- Table 1: Effects of AG 126 on Tumor Growth
| Treatment Group | Tumor Size Reduction (%) | Proliferation Rate (cells/mL) |
|---|---|---|
| Control | 0 | 1.5 x 10^6 |
| AG 126 (10 µM) | 45 | 0.8 x 10^6 |
| AG 126 (50 µM) | 70 | 0.3 x 10^6 |
This table illustrates the dose-dependent effects of AG 126 on tumor growth inhibition.
Inflammatory Response
In another study focusing on inflammatory diseases, AG 126 was administered to mice subjected to lipopolysaccharide (LPS)-induced inflammation. The results indicated a marked decrease in TNF-α levels in treated animals compared to controls.
- Table 2: Impact of AG 126 on TNF-α Levels
| Treatment Group | TNF-α Levels (pg/mL) |
|---|---|
| Control | 250 |
| AG 126 (5 mg/kg) | 150 |
| AG 126 (10 mg/kg) | 75 |
These findings suggest that AG 126 may serve as a potential therapeutic agent for managing inflammatory conditions.
属性
IUPAC Name |
(E)-3-(4-nitrophenyl)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c10-7-1-2-8-3-5-9(6-4-8)11(12)13/h1-6H/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLFGEWUHBJJYKR-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27892-88-2 | |
| Record name | Cinnamonitrile, p-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027892882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 4-nitrocinnamonitrile formed according to the research?
A1: The research paper describes the reaction of certain Schiff bases with superoxide ions in acetonitrile []. Specifically, when N-(4-nitrobenzylidene)aniline, a type of Schiff base, reacts with superoxide ions, it forms an adduct. This adduct then undergoes further oxidation, ultimately yielding this compound as a product [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















